N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S2/c1-19(2)10-14-17(15(23)11-19)27-18(21-14)22-16(24)4-3-9-28(25,26)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLHPUQXBIVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. The starting materials often include benzo[d]thiazole derivatives and fluorophenyl sulfonyl compounds. Common synthetic routes may involve:
Formation of the benzo[d]thiazole core: This can be achieved through cyclization reactions involving thiourea and appropriate aromatic aldehydes.
Introduction of the dimethyl and oxo groups: These modifications can be introduced through alkylation and oxidation reactions.
Attachment of the butanamide moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Spectroscopic and Electronic Properties
The target compound’s benzothiazole core and sulfonamide side chain influence its spectroscopic signatures:
- IR Spectroscopy : The amide C=O stretch (expected ~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in , while the absence of C=S vibrations (~1240–1258 cm⁻¹) distinguishes it from thioamide precursors .
- NMR : The 4-fluorobenzenesulfonyl group would produce distinct ¹⁹F and ¹H signals (e.g., aromatic protons at δ 7.5–8.0 ppm), contrasting with halogenated analogues (e.g., Cl/Br-substituted triazoles in ) .
Substituent Effects on Reactivity and Stability
Functional Group Comparisons
- Sulfonamide vs.
- Fluorine vs. Halogens : Fluorine’s small size and high electronegativity reduce steric hindrance compared to bulkier halogens (Cl/Br in ), favoring membrane permeability .
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a benzothiazole moiety which is known for its diverse biological activities. The presence of the sulfonyl group enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have been tested against various cancer cell lines. For example, derivatives have shown cytotoxicity against human hepatocellular carcinoma (HepG2) and colon cancer (HCT116) with IC50 values ranging from 15.4 µg/mL to 22.5 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 22.5 ± 0.3 |
| Compound B | HCT116 | 15.4 ± 0.5 |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, studies have shown that certain derivatives can activate the p53 pathway leading to increased expression of pro-apoptotic factors .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of this compound class have demonstrated antimicrobial activity against various pathogens:
- Antibacterial Activity : Certain analogs have shown effectiveness against Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values as low as 0.625 mg/mL .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Klebsiella pneumoniae | 0.625 |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that modifications in the benzothiazole structure could lead to enhanced anticancer activity .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of benzothiazole derivatives against clinical isolates of bacteria. The results highlighted the potential for these compounds in developing new antimicrobial agents .
Q & A
Q. How can researchers optimize the synthesis yield and purity of this compound?
To maximize yield and purity, multi-step organic synthesis protocols should be refined. Key considerations include:
- Reagent Selection : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for amide bond formation, as it improves reaction efficiency compared to traditional methods .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 0–25°C are optimal for minimizing side reactions .
- Purification : Column chromatography with gradients (e.g., 0–10% MeOH/DCM) effectively isolates the compound, achieving >95% purity .
- Monitoring : TLC and LCMS track reaction progress and confirm intermediate formation .
Q. What analytical methods are critical for structural characterization?
A combination of spectroscopic and computational techniques is essential:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., benzothiazole protons at δ 7.2–7.8 ppm, sulfonyl groups at δ 2.4–2.6 ppm) .
- Mass Spectrometry (MS) : LCMS (e.g., m/z 375.3 [M+H]) confirms molecular weight .
- IR Spectroscopy : Stretching vibrations (e.g., C=O at ~1660 cm, S=O at ~1250 cm) validate key bonds .
- Computational Predictions : Tools like PubChem predict physicochemical properties (e.g., pKa = 10.29) .
Q. What preliminary biological activities have been reported?
While direct data on this compound is limited, structural analogs exhibit:
- Antimicrobial Activity : Benzothiazole derivatives show inhibition against Gram-positive bacteria (MIC = 8–32 µg/mL) .
- Anti-inflammatory Effects : Fluorophenyl sulfonyl groups enhance selectivity for COX-2 (IC = 0.2 µM in in vitro assays) .
- Targeted Binding : The benzothiazole core interacts with ATP-binding pockets in kinase assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies should focus on:
- Fluorophenyl Modification : Substituting the 4-fluorobenzenesulfonyl group with electron-withdrawing groups (e.g., Cl, Br) may enhance target affinity .
- Benzothiazole Core : Introducing methyl or methoxy groups at the 5,5-dimethyl position improves metabolic stability .
- Butanamide Chain : Shortening the chain or replacing it with heterocycles (e.g., triazoles) could modulate solubility and bioavailability .
Q. What strategies address selectivity challenges in synthesis?
To avoid byproducts (e.g., N-alkylation vs. S-alkylation):
- Base Selection : Sodium bis(trimethylsilyl)amide (NaHMDS) at 0°C promotes selective alkylation of thiol groups over amines .
- Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc for amines) during multi-step synthesis ensures regioselectivity .
- Kinetic Control : Lower temperatures (e.g., 0°C) favor thermodynamically unstable intermediates, reducing side reactions .
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in reported activities (e.g., COX-2 inhibition vs. kinase targeting) require:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinases) and assay conditions (e.g., 10% FBS, 37°C) .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) clarify binding modes to distinct targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
